molecular formula C8H7F3N2O2 B1428625 Methyl 3-amino-5-(trifluoromethyl)picolinate CAS No. 866775-17-9

Methyl 3-amino-5-(trifluoromethyl)picolinate

Cat. No. B1428625
M. Wt: 220.15 g/mol
InChI Key: RPBPQAHDCODVNJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(trifluoromethyl)picolinate (MATP) is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound belongs to the class of picolinates and is widely used in scientific research applications. MATP has been found to have a wide range of biochemical and physiological effects, making it an important compound in the field of life sciences.

Scientific Research Applications

Phototriggered DNA Phosphoramidate Ligation

Research demonstrates the application of N-methyl picolinium carbamate in phototriggered nonenzymatic DNA phosphoramidate ligation reactions. This methodology is noted for its simplicity in controlling reaction initiation and rates, which may have potential applications in the study of protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Improved Synthesis of Antitumor Drug Sorafenib

The intermediate methyl 4-chloropicolinate plays a crucial role in the improved synthesis of the antitumor drug Sorafenib. The process described is characterized by the use of inexpensive materials, simplicity in operation, high yield, and adherence to green chemistry principles (Yao Jian-wen, 2012).

Fire and Explosion Characteristics

The fire and explosion characteristics of 3-methyl pyridine, which is used in the production of vitamin B3, have been studied. The research highlights how the infusion of steam into the 3-picoline/steam system can significantly reduce safety-related parameters and flammability hazard degrees, thereby enhancing the safety of manufacturing processes (R. Yun et al., 2007).

Solution-Processable Trifluoromethyl-Iridium Complex

A novel solution-processable high molecule iridium complex, involving bis[5-methyl-7-trifluoro methyl-5H-enzo(c)(1,5)naphthyridin-6-one]iridium(picolinate) (CF3BNO), is reported for its application in fabricating blue-green light-emitting devices. The complex demonstrates a relatively short excited-state lifetime and an extremely high quantum yield, marking significant advancements in organic light-emitting diode technology (J. Jou et al., 2009).

Alkali Metallated Picoline Complexes

Research into alkali metallated picoline complexes, which are crucial for introducing a picolyl scaffold into molecular construction, sheds light on the diversity of ligand-metal bonding possibilities. The study encompasses the synthesis and structural analysis of several complexes, providing valuable insights into the influence of the metal and neutral donor molecule on structures and the nature of ligand-metal interactions (A. Kennedy et al., 2014).

properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBPQAHDCODVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730718
Record name Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(trifluoromethyl)picolinate

CAS RN

866775-17-9
Record name Methyl 3-amino-5-(trifluoromethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866775-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Nitro-5-trifluoromethyl-pyridine-2-carbonitrile (6.5 g, 29.9 mmol) was dissolved in EtOAc (150 ml) to give a pale yellow solution and placed under an atmosphere of nitrogen. 10% Palladium on activated carbon (3.19 g, 2.99 mmol) was added and the reaction mixture stirred under an atmosphere of hydrogen for 18 hours. The reaction mixture was filtered and concentrated in vacuo. The crude residue was dissolved in HCl conc. (45 ml) and heated to reflux for 24 hours. The reaction mixture was allowed to cool to RT and concentrated in vacuo. The solid was dissolved in MeOH (300 ml) and sulfuric acid (14.4 ml) was added. The resulting solution was heated at reflux for 48 hours. The reaction was allowed to cool to RT, then neutralised by addition of 10% NaHCO3(aq) (600 ml). The product was extracted into DCM (3×200 ml) and the combined organic phases were washed with water (200 ml), brine (50 ml), (MgSO4) and concentrated in vacuo. The resulting solid was purified by chromatography on silica: Eluant gradient: isohexane (500 ml), 10% EtOAc in isohexane (1000 ml), 20% EtOAc in isohexane (1500 ml) to afford the titled compound as a pale yellow solid 1H-NMR: [400 MHz, DMSO-d6, δH 8.13 (1H, d, J=1.7 Hz, ArH), 7.60 (1H, d, J=1.3 Hz, ArH), 7.01 (2H, br, NH2), 3.85 (3H, s, ArOCH3), m/z 221.1 [M+H]+
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

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